Structural Differentiation from the N-Phenylacetamide Analog (CAS 1226437-43-9) via Molecular Descriptors
Compared to its direct amide-substituted analog, 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1226437-43-9), the target compound's primary acetamide group results in a lower molecular weight and a distinct hydrogen-bond donor/acceptor profile. The target compound has a molecular formula of C17H13BrClN3OS (MW: 422.73 g/mol) versus the analog's C23H17BrClN3OS (MW: 498.82 g/mol), a difference of 76.09 g/mol [1]. This smaller size and reduced lipophilicity from the lack of an N-phenyl ring can significantly influence solubility and passive membrane permeability.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 422.73 g/mol (C17H13BrClN3OS) |
| Comparator Or Baseline | 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: 498.82 g/mol (C23H17BrClN3OS) |
| Quantified Difference | 76.09 g/mol (18.0% reduction) |
| Conditions | Calculated molecular formulas from verified structures |
Why This Matters
Lower molecular weight is a key criterion in lead optimization for improving oral bioavailability and CNS penetration, making the target compound a more favorable starting point for drug discovery screening.
- [1] Kuujia.com. (n.d.). 2-{[5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. Retrieved from https://www.kuujia.com View Source
